![molecular formula C11H11ClN2OS2 B215748 2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)
2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CSE and is known to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of CSE, which could lead to the development of more effective therapeutic agents.
3. Study of Synergistic Effects: CSE could be combined with other compounds to study their synergistic effects, which could lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, 2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate is a valuable tool for researchers studying various diseases. It has a wide range of biochemical and physiological effects, making it a versatile compound. Further research is needed to fully understand the mechanism of action of CSE and its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CSE has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Wide Range of Effects: CSE has a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various diseases.
2. Easy to Synthesize: CSE is relatively easy to synthesize, making it readily available for researchers.
Some of the limitations include:
1. Limited Understanding of
Zukünftige Richtungen
There are several future directions for the use of CSE in scientific research. Some of the directions include:
1. Development of Therapeutic Agents: CSE has shown potential as a therapeutic agent for various diseases. Future research could focus on developing CSE-based drugs for clinical use.
2. Elucidation of
Synthesemethoden
The synthesis of CSE involves the reaction of 2-amino-2-oxoethyl thiocyanate with 4-chlorobenzyl mercaptan. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CSE has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Some of the areas where CSE has been used include:
1. Cancer Research: CSE has been shown to have anticancer properties and has been used to study the mechanisms of cancer cell death.
2. Neurodegenerative Diseases: CSE has been shown to have neuroprotective effects and has been used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: CSE has been shown to have cardioprotective effects and has been used to study the mechanisms of cardiovascular diseases such as hypertension and atherosclerosis.
Eigenschaften
Molekularformel |
C11H11ClN2OS2 |
---|---|
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
[2-[2-(4-chlorophenyl)sulfanylethylamino]-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C11H11ClN2OS2/c12-9-1-3-10(4-2-9)17-6-5-14-11(15)7-16-8-13/h1-4H,5-7H2,(H,14,15) |
InChI-Schlüssel |
OOKJYBOVOAKIPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCCNC(=O)CSC#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1SCCNC(=O)CSC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.